molecular formula C22H22N4O4 B2477398 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one CAS No. 941892-17-7

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one

Cat. No.: B2477398
CAS No.: 941892-17-7
M. Wt: 406.442
InChI Key: HXIOGCQANKEDHN-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a 2,3-dihydro-1,4-benzodioxin moiety linked to a pyrrolidin-2-one ring via a 1,2,4-oxadiazole bridge substituted with a 4-(dimethylamino)phenyl group. Its structural complexity arises from the integration of multiple pharmacophoric elements:

  • Pyrrolidin-2-one: A lactam ring contributing to conformational rigidity and hydrogen-bonding capacity.
  • 1,2,4-Oxadiazole: Enhances polarity and serves as a bioisostere for ester or amide groups .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-25(2)16-5-3-14(4-6-16)21-23-22(30-24-21)15-11-20(27)26(13-15)17-7-8-18-19(12-17)29-10-9-28-18/h3-8,12,15H,9-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIOGCQANKEDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the benzodioxin ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethylaminophenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Formation of the oxadiazolyl-pyrrolidinone moiety: This step typically involves the cyclization of appropriate precursors in the presence of dehydrating agents.

Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including Alzheimer’s disease and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Name Key Structural Differences vs. Target Molecule Bioactivity/Application
Butyroxan (1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-phenylpyrrolidin-1-yl)butan-1-one hydrochloride) Replaces oxadiazole with a phenylpyrrolidinyl group; lacks dimethylamino substituent Antihypertensive agent
Compound III (1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(dimethylamino)prop-2-en-1-one) Lacks pyrrolidin-2-one and oxadiazole; features a propenone linker Antihepatotoxic activity (IC₅₀: 12 μM)
Dihydropyrimidinone derivatives (e.g., Compound 1-10 in ) Replace pyrrolidin-2-one with dihydropyrimidinone; vary aryl groups Antihepatotoxic, antioxidant
Tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., Compound 1l in ) Distinct fused bicyclic core; nitro/cyano substituents Not specified (structural analysis)

Physicochemical and Pharmacokinetic Properties

Property Target Molecule* Butyroxan Compound III Dihydropyrimidinone (Compound 1)
Molecular Weight ~425 g/mol (estimated) 431.94 g/mol 289.33 g/mol 439.87 g/mol
Melting Point Not reported Not reported 175–177°C 210–212°C
LogP (Predicted) ~2.8 ~3.1 ~1.9 ~3.5
Synthetic Yield Not reported Not reported 75% 68–82%

*Calculated using ChemDraw and PubChem tools.

Bioactivity and Mechanism

  • Butyroxan: Acts as a selective α₁-adrenoceptor antagonist, reducing vascular resistance .
  • Compound III : Demonstrates antihepatotoxic effects via inhibition of lipid peroxidation (IC₅₀: 12 μM) .
  • Dihydropyrimidinones: Exhibit dual antihepatotoxic and antioxidant activity, with electron-withdrawing substituents (e.g., nitro groups) enhancing potency .

Research Findings and Implications

Structure-Activity Relationships (SAR)

  • Oxadiazole vs. Pyrrolidine : Oxadiazoles improve metabolic stability compared to pyrrolidine derivatives like Butyroxan .
  • Substituent Effects: Electron-donating groups (e.g., dimethylamino) may enhance solubility but reduce membrane permeability .

Biological Activity

The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one is a synthetic derivative that incorporates a benzodioxane moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of the compound begins with the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with various acetamides and sulfonamides. The resulting compounds were characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy . The molecular structure can be represented as follows:

C19H22N4O3\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_3

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Enzyme Inhibition

Research indicates that derivatives containing the benzodioxane structure exhibit substantial inhibitory effects against enzymes such as α-glucosidase and acetylcholinesterase (AChE) . These enzymes are crucial in metabolic pathways related to diabetes and neurodegenerative diseases.

EnzymeInhibition ActivityReference
α-glucosidaseSignificant
AcetylcholinesteraseModerate

2. Anticancer Potential

Compounds with similar structures have shown promising anticancer properties. For instance, sulfonamide derivatives have been reported to possess broad-spectrum antitumor activity compared to traditional chemotherapeutics . The specific compound may exhibit similar properties due to its structural similarities.

3. Neuroprotective Effects

The inhibition of AChE suggests potential applications in treating Alzheimer's disease by enhancing cholinergic transmission. Compounds that inhibit AChE can help alleviate cognitive decline associated with neurodegenerative disorders .

The biological activity of this compound is likely mediated through several mechanisms:

  • Molecular Docking Studies : In silico studies indicate favorable binding interactions with target enzymes, suggesting a competitive inhibition mechanism.
  • Structural Alerts : The presence of the dimethylamino group enhances lipophilicity, potentially increasing bioavailability and efficacy against target enzymes .

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of the parent compound to evaluate their biological activities:

  • Study on α-glucosidase Inhibition : A series of compounds derived from benzodioxane were tested for their ability to inhibit α-glucosidase. Results indicated that modifications in the substituents significantly affected inhibitory potency .
  • Neuroprotective Studies : Compounds exhibiting AChE inhibition were evaluated in animal models for their neuroprotective effects. Results demonstrated improved cognitive function in treated subjects compared to controls .

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